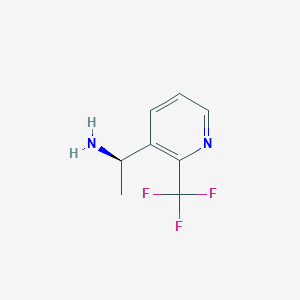
Gallium;2,2,6,6-tetramethylheptane-3,5-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Gallium;2,2,6,6-tetramethylheptane-3,5-dione: is a compound that belongs to the class of β-diketones. It is known for its ability to form stable complexes with various metal ions, making it a valuable ligand in coordination chemistry. The compound is characterized by its clear, colorless to slightly yellow liquid form and has a molecular formula of C11H20O2 .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Gallium;2,2,6,6-tetramethylheptane-3,5-dione typically involves the reaction of 2,2,6,6-tetramethylheptane-3,5-dione with gallium salts. One common method includes the following steps :
-
Preparation of 2,2,6,6-tetramethylheptane-3,5-dione
- In a 2-liter four-necked flask, add 1000 g of N,N-dimethylformamide (DMF) and 135 g of potassium tert-butoxide.
- Heat the mixture to 50°C under mechanical stirring.
- Gradually add 186 g of methyl pivalate using a dropping funnel.
- Over 3 hours, add a mixture of 80 g of pinacolone and 100 g of DMF.
- Continue stirring and heating for an additional 5 hours.
- The resulting solution contains 2,2,6,6-tetramethylheptane-3,5-dione with a yield of approximately 52% based on pinacolone.
-
Complexation with Gallium
- Dissolve the synthesized 2,2,6,6-tetramethylheptane-3,5-dione in an appropriate solvent.
- Add gallium salts (e.g., gallium nitrate) to the solution.
- Stir the mixture at room temperature until the complex forms.
- Isolate the complex by filtration or crystallization.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and automated systems to ensure consistent quality and yield .
Análisis De Reacciones Químicas
Types of Reactions
Gallium;2,2,6,6-tetramethylheptane-3,5-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: The diketone structure allows for substitution reactions, where one or more hydrogen atoms are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Various halogenating agents and nucleophiles can be employed for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield gallium oxide complexes, while reduction can produce gallium hydrides .
Aplicaciones Científicas De Investigación
Gallium;2,2,6,6-tetramethylheptane-3,5-dione has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism of action of Gallium;2,2,6,6-tetramethylheptane-3,5-dione involves its ability to form stable complexes with metal ions. The diketone structure allows for the formation of chelate rings, which stabilize the metal-ligand complex. This stability is crucial for its applications in catalysis, imaging, and therapeutic uses .
Comparación Con Compuestos Similares
Similar Compounds
2,2,6,6-tetramethyl-3,5-heptanedione: A similar β-diketone without the gallium component.
Acetylacetone: Another β-diketone with a simpler structure.
Hexafluoroacetylacetone: A fluorinated β-diketone with enhanced stability.
Uniqueness
Gallium;2,2,6,6-tetramethylheptane-3,5-dione is unique due to its ability to form highly stable complexes with gallium and other metal ions. This stability makes it particularly valuable in applications requiring robust and durable metal-ligand interactions .
Propiedades
Fórmula molecular |
C33H57GaO6 |
|---|---|
Peso molecular |
619.5 g/mol |
Nombre IUPAC |
gallium;2,2,6,6-tetramethylheptane-3,5-dione |
InChI |
InChI=1S/3C11H19O2.Ga/c3*1-10(2,3)8(12)7-9(13)11(4,5)6;/h3*7H,1-6H3;/q3*-1;+3 |
Clave InChI |
KPJXAIPEHLODQW-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)C(=O)[CH-]C(=O)C(C)(C)C.CC(C)(C)C(=O)[CH-]C(=O)C(C)(C)C.CC(C)(C)C(=O)[CH-]C(=O)C(C)(C)C.[Ga+3] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![6,7-Dihydro-2H-pyrazino[1,2-a]pyrimidine](/img/structure/B13108438.png)




![sodium;(6R,7R)-7-[[(2Z)-2-(2-amino-1,3-thiazol-4-yl)-2-(2-carboxylatopropan-2-yloxyimino)acetyl]amino]-3-[[1-[2-[(2-chloro-3,4-dihydroxybenzoyl)amino]ethyl]pyrrolidin-1-ium-1-yl]methyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate](/img/structure/B13108461.png)


![4-methylbenzenesulfonate;[(2S)-1-(trifluoromethoxy)butan-2-yl]azanium](/img/structure/B13108485.png)



